[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorothiolan ring, a benzoyloxy group, and an acetamido-oxopyrimidin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the fluorothiolan ring, followed by the introduction of the benzoyloxy group and the acetamido-oxopyrimidin moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.
Medicine: The compound’s potential bioactivity could lead to its use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Its chemical properties may make it suitable for use in the production of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism by which [(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry. This distinct structure may confer specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H22FN3O6S |
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Molecular Weight |
511.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H22FN3O6S/c1-15(30)27-19-12-13-29(25(33)28-19)22-20(26)21(35-24(32)17-10-6-3-7-11-17)18(36-22)14-34-23(31)16-8-4-2-5-9-16/h2-13,18,20-22H,14H2,1H3,(H,27,28,30,33)/t18-,20+,21-,22-/m1/s1 |
InChI Key |
LXSKTKHOBCFOGC-FVTFTPSCSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
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